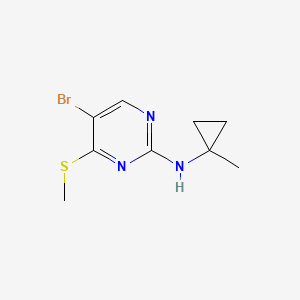
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by the presence of a bromine atom at the 5th position, a 1-methylcyclopropyl group attached to the nitrogen atom, and a methylthio group at the 4th position of the pyrimidine ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine typically involves multiple steps:
Cyclopropylation: The attachment of the 1-methylcyclopropyl group to the nitrogen atom can be carried out using 1-methylcyclopropylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: De-brominated pyrimidine
Substitution: Various substituted pyrimidines
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-aminopyrimidine: Lacks the 1-methylcyclopropyl and methylthio groups.
4-methylthio-2-aminopyrimidine: Lacks the bromine and 1-methylcyclopropyl groups.
N-(1-methylcyclopropyl)-2-aminopyrimidine: Lacks the bromine and methylthio groups.
Uniqueness
The presence of the bromine atom, 1-methylcyclopropyl group, and methylthio group in 5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine makes it unique compared to other similar compounds
Eigenschaften
Molekularformel |
C9H12BrN3S |
|---|---|
Molekulargewicht |
274.18 g/mol |
IUPAC-Name |
5-bromo-N-(1-methylcyclopropyl)-4-methylsulfanylpyrimidin-2-amine |
InChI |
InChI=1S/C9H12BrN3S/c1-9(3-4-9)13-8-11-5-6(10)7(12-8)14-2/h5H,3-4H2,1-2H3,(H,11,12,13) |
InChI-Schlüssel |
CAJKQIMUMNGPCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1)NC2=NC=C(C(=N2)SC)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














